molecular formula C18H22F6N2O2 B4148518 2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one

2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one

Cat. No.: B4148518
M. Wt: 412.4 g/mol
InChI Key: MOJLAHPPZSVFOC-UHFFFAOYSA-N
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Description

2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the quinazolinone family, characterized by a fused ring system that includes a quinazoline core. The presence of trifluoromethyl groups and a tetrahydrofuran moiety adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinazoline Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions are employed to form the quinazoline core.

    Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Tetrahydrofuran Moiety: This step involves the use of tetrahydrofuran derivatives and suitable coupling agents to attach the tetrahydrofuran moiety to the quinazoline core.

    Final Modifications: Additional steps may include methylation and other functional group modifications to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the quinazoline core or the tetrahydrofuran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,7,7-trimethyl-1-(tetrahydro-2-furanylmethyl)-4,4-bis(difluoromethyl)-4,6,7,8-tetrahydro-5(1H)-quinazolinone
  • 2,7,7-trimethyl-1-(tetrahydro-2-furanylmethyl)-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-5(1H)-quinazoline

Uniqueness

The unique combination of trifluoromethyl groups and the tetrahydrofuran moiety in 2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one distinguishes it from similar compounds

Properties

IUPAC Name

2,7,7-trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F6N2O2/c1-10-25-16(17(19,20)21,18(22,23)24)14-12(7-15(2,3)8-13(14)27)26(10)9-11-5-4-6-28-11/h11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJLAHPPZSVFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(C2=C(N1CC3CCCO3)CC(CC2=O)(C)C)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one
Reactant of Route 2
2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one
Reactant of Route 3
2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one
Reactant of Route 4
2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one
Reactant of Route 5
Reactant of Route 5
2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one
Reactant of Route 6
2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one

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